molecular formula C12H21NO5 B2906810 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid CAS No. 2172037-86-2

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid

Cat. No.: B2906810
CAS No.: 2172037-86-2
M. Wt: 259.302
InChI Key: ROJODKASJBBJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine ring, and a 2-methylpropanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Hydroxyazetidine Synthesis: The hydroxyazetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

  • Acid Formation: The 2-methylpropanoic acid moiety can be introduced through esterification or other acid-forming reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The hydroxyazetidine ring can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to introduce various substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxyazetidine derivatives, oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to elicit its biological activity. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid: Similar structure but lacks the 2-methylpropanoic acid moiety.

  • 3-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid: Similar Boc-protected azetidine ring but different acid moiety.

Uniqueness: 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid is unique due to its combination of the Boc protecting group, hydroxyazetidine ring, and 2-methylpropanoic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-6-12(17,7-13)11(4,5)8(14)15/h17H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJODKASJBBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.